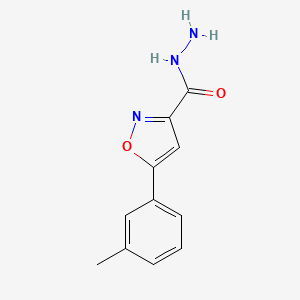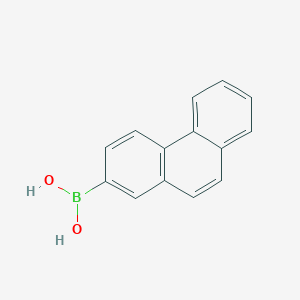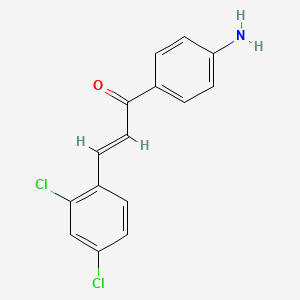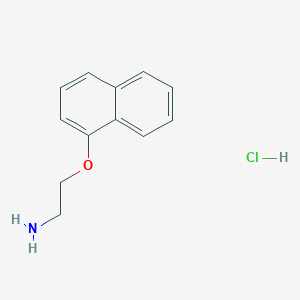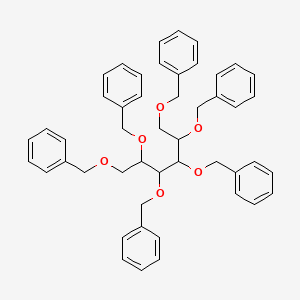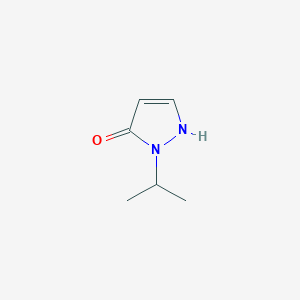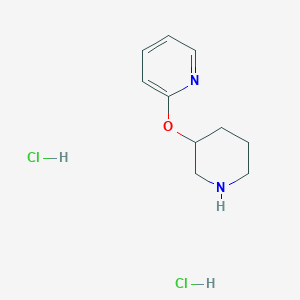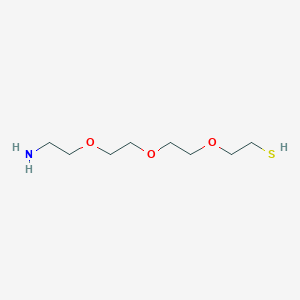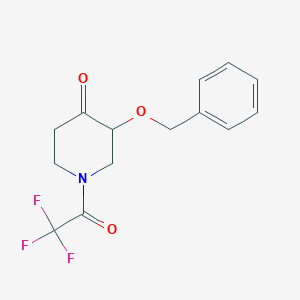
3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one
Descripción general
Descripción
3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one (3-Bz-TFA-PIP) is an organic compound with a variety of uses in scientific research. It is a versatile molecule which has been studied extensively in the laboratory, and is used in many different areas of research.
Aplicaciones Científicas De Investigación
Drug Development and Antineoplastic Agents
Compounds structurally related to "3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one" have been investigated for their potential as antineoplastic agents. A notable study outlines the discovery and development of novel series of compounds demonstrating cytotoxic properties, often more potent than contemporary anticancer drugs. These molecules exhibit tumor-selective toxicity, act as modulators of multi-drug resistance, and induce apoptosis, generate reactive oxygen species, activate certain caspases, and affect mitochondrial functions. Additionally, they display antimalarial and antimycobacterial properties, highlighting the broad spectrum of their pharmacological potential (Hossain et al., 2020).
Chemical Properties and Synthetic Applications
The synthetic versatility of compounds related to "this compound" is underscored by their applications in nucleophilic aromatic substitution reactions and as intermediates in the synthesis of complex organic molecules. Such reactions are fundamental in creating pharmacologically active molecules, demonstrating the compound's significance in synthetic organic chemistry (Pietra & Vitali, 1972).
Radical Scavengers and Cell Impairment Remedies
Chromones and their derivatives, similar in functional scope to "this compound," have been explored for their antioxidant properties. These compounds can neutralize active oxygen and interrupt free radical processes, potentially inhibiting or delaying cell impairment leading to various diseases. Their structure-activity relationships suggest that specific functional groups are crucial for their radical scavenging activity, emphasizing the importance of structural analogs in medicinal chemistry (Yadav et al., 2014).
Ligands for Receptor Studies
Arylcycloalkylamines, encompassing phenyl piperidines and piperazines along with their arylalkyl substituents, serve as pharmacophoric groups in several antipsychotic agents. Studies have explored the contributions of key pharmacophoric groups to the potency and selectivity of synthesized agents at D(2)-like receptors. This research area highlights the compound's relevance in the development of ligands for receptor studies and potential therapeutic applications (Sikazwe et al., 2009).
Propiedades
IUPAC Name |
3-phenylmethoxy-1-(2,2,2-trifluoroacetyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c15-14(16,17)13(20)18-7-6-11(19)12(8-18)21-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOKIPQUQDKMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)OCC2=CC=CC=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



